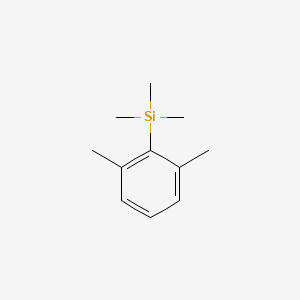
(2,6-Dimethylphenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H18Si. It is characterized by a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and a trimethylsilyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: (2,6-Dimethylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: (2,6-Dimethylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid).
Major Products Formed:
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
科学的研究の応用
(2,6-Dimethylphenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (2,6-Dimethylphenyl)trimethylsilane involves its ability to act as a hydride donor or radical initiator in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The compound’s molecular targets and pathways depend on the specific reaction and conditions used.
類似化合物との比較
Trimethylsilane: Similar in structure but lacks the phenyl ring.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenyltrimethylsilane: Similar structure but without the methyl groups on the phenyl ring.
Uniqueness: (2,6-Dimethylphenyl)trimethylsilane is unique due to the presence of both the trimethylsilyl group and the dimethyl-substituted phenyl ring. This combination imparts specific reactivity and stability, making it valuable in various chemical transformations and applications.
特性
分子式 |
C11H18Si |
|---|---|
分子量 |
178.35 g/mol |
IUPAC名 |
(2,6-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18Si/c1-9-7-6-8-10(2)11(9)12(3,4)5/h6-8H,1-5H3 |
InChIキー |
ZIMAUIBXOZDLCY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


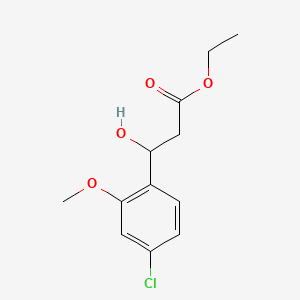

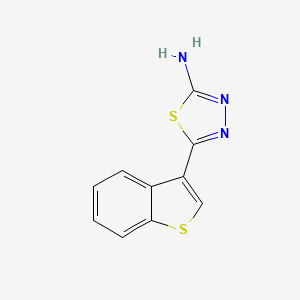
![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)
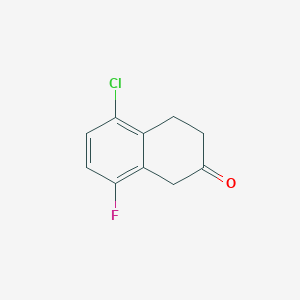
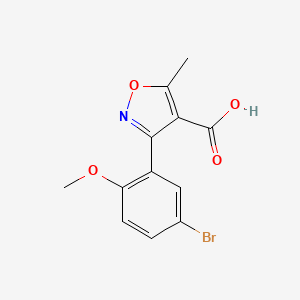
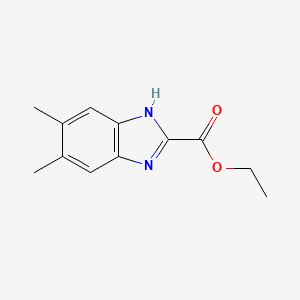

![1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)

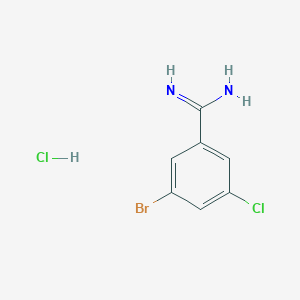

![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679201.png)
![1,3-Diphenylnaphtho[2,3-c]thiophene](/img/structure/B13679202.png)
